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This guide provides an in-depth analysis of the initial in-vitro studies that established the

foundational efficacy profile of pegunigalsidase-alfa, a PEGylated recombinant alpha-

galactosidase A enzyme replacement therapy for Fabry disease. The data presented herein,

derived from key preclinical investigations, highlights the enhanced stability and sustained

enzymatic activity of pegunigalsidase-alfa compared to existing therapies, agalsidase alfa and

agalsidase beta.

Enhanced In-Vitro Stability
A pivotal study by Kizhner et al. (2015) demonstrated the superior stability of pegunigalsidase-
alfa (then referred to as PRX-102) in conditions mimicking human plasma and the lysosomal

environment. This enhanced stability is attributed to its unique molecular structure, a plant cell-

expressed recombinant human α-Galactosidase-A that is chemically modified by PEGylation to

form a covalently cross-linked homodimer.

Stability in Human Plasma
In a comparative analysis, pegunigalsidase-alfa exhibited significantly prolonged enzymatic

activity in human plasma at 37°C. After one hour of incubation, pegunigalsidase-alfa retained

approximately 30% of its initial activity, whereas both agalsidase alfa and agalsidase beta were

completely inactivated.
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Stability under Lysosomal-Like Conditions
Under simulated lysosomal conditions (pH 4.6), the stability of pegunigalsidase-alfa was even

more pronounced. It maintained over 80% of its enzymatic activity after ten days of incubation.

In contrast, the commercially available enzymes lost all activity within two days under the same

conditions.[1]

Table 1: Comparative In-Vitro Stability of α-Galactosidase A Enzymes

Condition Time Point

Pegunigalsidase-
Alfa (PRX-102)
Residual Activity
(%)

Agalsidase Alfa &
Beta Residual
Activity (%)

Human Plasma (37°C) 1 hour ~30% 0%

Lysosomal-Like (pH

4.6)
2 days >80% 0%

Lysosomal-Like (pH

4.6)
10 days >80% 0%

Enzymatic Activity and Kinetics
The enzymatic activity of pegunigalsidase-alfa was assessed using the synthetic substrate 4-

methylumbelliferyl-α-D-galactopyranoside (4-MUG). While the kinetic parameters (Km and

Vmax) of pegunigalsidase-alfa were found to be statistically different from those of agalsidase

alfa and agalsidase beta, these variations did not translate to significant biochemical functional

differences in the in-vitro setting.[1]

Table 2: Kinetic Parameters of α-Galactosidase A Enzymes
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Enzyme Km (mM) Vmax (nmol/h/mg)

Pegunigalsidase-Alfa (PRX-

102)
2.6 ± 0.2 135 ± 2

Agalsidase Alfa 3.3 ± 0.3 123 ± 4

Agalsidase Beta 3.9 ± 0.2 129 ± 2

Data from Kizhner et al., 2015. Values are presented as mean ± standard deviation.

Cellular Uptake in Fabry Patient Fibroblasts
In-vitro studies using primary human fibroblasts from Fabry patients confirmed the cellular

uptake of pegunigalsidase-alfa.[1] Notably, its uptake mechanism appears to be independent

of the mannose-6-phosphate (M6P) receptor, which is the primary pathway for the cellular

internalization of agalsidase alfa and agalsidase beta. This is because pegunigalsidase-alfa,

being produced in plant cells, lacks M6P moieties on its glycans. Further investigations using

sugar inhibitors, such as M6P and mannan, did not impede its cellular uptake, suggesting an

alternative internalization pathway.

Globotriaosylceramide (Gb3) Reduction
While the primary focus of initial in-vitro work was on stability and activity, subsequent

preclinical in-vivo studies in a Fabry mouse model demonstrated the efficacy of

pegunigalsidase-alfa in reducing the pathological substrate, globotriaosylceramide (Gb3).

Repeated administration of the enzyme resulted in a significant reduction of Gb3 levels in key

affected tissues, including the kidney (64% residual content), heart (23% residual content), skin

(5.7% residual content), and spleen (16.2% residual content), with the liver being cleared of

Gb3.[1] These in-vivo findings strongly suggest that the enhanced in-vitro stability and

sustained activity of pegunigalsidase-alfa translate to effective substrate reduction at the

tissue level.

Experimental Protocols
In-Vitro Stability Assay
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Objective: To compare the stability of pegunigalsidase-alfa with agalsidase alfa and

agalsidase beta in human plasma and under lysosomal-like conditions.

Methodology:

Plasma Stability: The enzymes were incubated in human plasma at 37°C. Aliquots were

taken at various time points.

Lysosomal-Like Stability: The enzymes were incubated in a buffer at pH 4.6 to simulate the

lysosomal environment. Aliquots were collected over several days.

Activity Measurement: The residual enzymatic activity in the aliquots was determined by

measuring the hydrolysis of the synthetic substrate 4-methylumbelliferyl-α-D-

galactopyranoside (4-MUG). The fluorescence of the released 4-methylumbelliferone was

quantified to calculate the enzyme activity.

Enzyme Kinetics Assay
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for

pegunigalsidase-alfa, agalsidase alfa, and agalsidase beta.

Methodology:

A range of concentrations of the 4-MUG substrate was prepared.

The initial reaction velocity was measured for each enzyme at each substrate concentration

by monitoring the rate of fluorescent product formation over time.

The kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax

(maximum reaction velocity), were calculated by fitting the data to the Michaelis-Menten

equation using non-linear regression analysis.

Cellular Uptake Assay
Objective: To demonstrate the uptake of pegunigalsidase-alfa into Fabry patient-derived

fibroblasts.

Methodology:
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Primary fibroblasts were cultured from skin biopsies of patients with Fabry disease.

The cultured fibroblasts were incubated with pegunigalsidase-alfa.

The localization of the enzyme within the cells was visualized using immunofluorescence

microscopy with antibodies specific to α-galactosidase A.

To investigate the uptake mechanism, the assay was repeated in the presence of inhibitors

of known endocytic pathways, such as mannose-6-phosphate and mannan.

Globotriaosylceramide (Gb3) Reduction Assay (In-Vitro
Principle)
Objective: To assess the ability of pegunigalsidase-alfa to reduce the accumulation of Gb3 in

Fabry patient fibroblasts.

Methodology:

Fabry patient fibroblasts, which inherently accumulate Gb3, are cultured in a suitable

medium.

The cells are treated with varying concentrations of pegunigalsidase-alfa over a defined

period.

Following treatment, the cells are harvested, and cellular lipids are extracted.

The amount of Gb3 in the lipid extract is quantified using a sensitive analytical method, such

as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The reduction in Gb3 levels in treated cells is compared to untreated control cells to

determine the efficacy of the enzyme.
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In-Vitro Stability Assay Workflow
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Cellular Uptake and Gb3 Reduction Pathway
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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